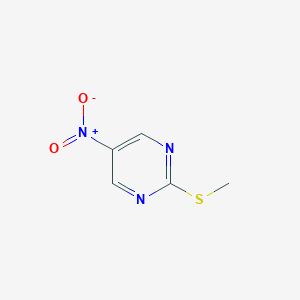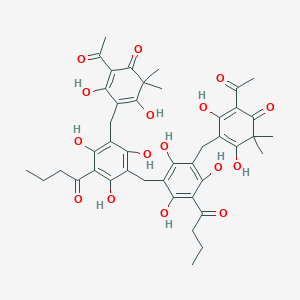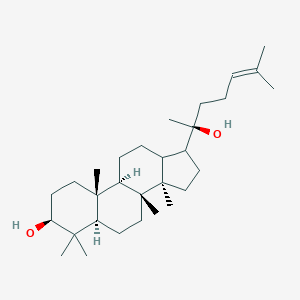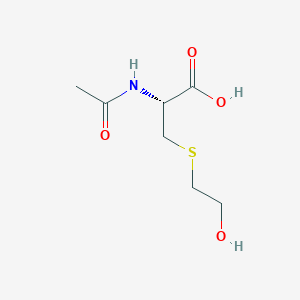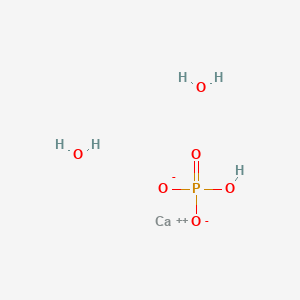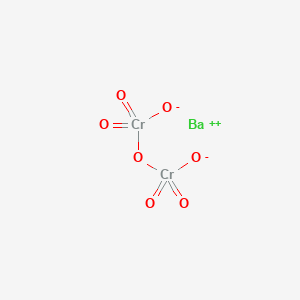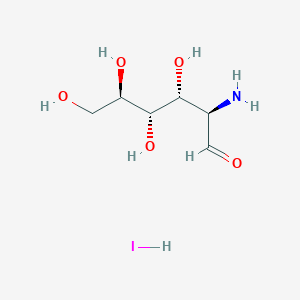![molecular formula C14H17NO4 B084779 1-[(Benzyloxy)carbonyl]piperidin-4-carbonsäure CAS No. 10314-98-4](/img/structure/B84779.png)
1-[(Benzyloxy)carbonyl]piperidin-4-carbonsäure
Übersicht
Beschreibung
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese pharmazeutischer Verbindungen
Diese Verbindung ist ein wichtiger Zwischenstoff bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Ihre Struktur ist entscheidend für die Bildung von Verbindungen mit potenziellen therapeutischen Wirkungen. So wurde sie beispielsweise bei der Synthese von Donepezil eingesetzt, einem Medikament, das häufig zur Behandlung der Alzheimer-Krankheit verschrieben wird .
Entwicklung von PET-Liganden
Die Benzyloxycarbonylgruppe in der Verbindung ist entscheidend für die Entwicklung von Positronen-Emissions-Tomographie (PET)-Liganden. Diese Liganden sind für die Bildgebung und Diagnostik von entscheidender Bedeutung, insbesondere in der Onkologie, um das Tumorwachstum und das Ansprechen auf die Behandlung zu verfolgen .
Herstellung selektiver Rezeptorantagonisten
Forscher verwenden diese Verbindung, um selektive Antagonisten für verschiedene Rezeptoren zu entwickeln. So dient sie beispielsweise als Reaktant bei der Herstellung von selektiven α1-Rezeptorantagonisten, die bei der Behandlung von Erkrankungen wie Bluthochdruck und gutartiger Prostatahyperplasie eine Rolle spielen .
Allyliche Alkylierungsreaktionen
In der organischen Chemie wird 1-[(Benzyloxy)carbonyl]piperidin-4-carbonsäure in stereospezifischen allylichen Alkylierungsreaktionen eingesetzt. Diese Reaktionen sind fundamental für den Aufbau von Kohlenstoff-Kohlenstoff-Bindungen, die zur Bildung komplexer Moleküle mit hoher Stereokontrolle führen .
Reaktionen mit Grignard-Reagenzien
Die Verbindung wird auch in Reaktionen mit Grignard-Reagenzien eingesetzt. Diese Reaktionen sind wichtig für die Bildung von Kohlenstoff-Heteroatom-Bindungen, die ein Eckpfeiler in der Synthese einer großen Bandbreite organischer Verbindungen sind .
Fluorodenitrierungen und Nitrodehalogenierungen
Sie spielt eine Rolle bei Fluorodenitrierungen und Nitrodehalogenierungen, chemischen Prozessen, die zur Einführung von Fluoratomen in organische Moleküle verwendet werden. Dies ist besonders wichtig bei der Synthese von Fluorpharmazeutika, die im Bereich der medizinischen Chemie zunehmend an Bedeutung gewinnen .
Cathepsin-B-Hemmung für die Antibiotikaentwicklung
Die Verbindung ist ein Reaktant bei der Synthese von Nitroxolin-Antibiotika-Derivaten. Diese Derivate werden auf ihr Potenzial untersucht, Cathepsin B zu hemmen, ein Enzym, das an verschiedenen pathologischen Prozessen beteiligt ist, darunter Krebs und Entzündungskrankheiten .
Therapie von Herz-Kreislauf-Erkrankungen
Schließlich wird sie bei der Synthese von RhoA-Inhibitoren eingesetzt. Diese Inhibitoren werden derzeit auf ihr Potenzial für die Anwendung in der Therapie von Herz-Kreislauf-Erkrankungen untersucht und bieten einen neuartigen Ansatz zur Behandlung von Herzerkrankungen .
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is often used as a building block in the synthesis of various pharmaceuticals , suggesting that its targets may vary depending on the final product.
Biochemical Pathways
It has been used as a reactant for the synthesis of various compounds, including orally bioavailable p2y12 antagonists for inhibition of platelet aggregation . Therefore, it may indirectly influence biochemical pathways related to platelet aggregation.
Pharmacokinetics
Its physical properties such as molecular weight (26329 g/mol) and LogP (166) suggest that it may have reasonable bioavailability .
Eigenschaften
IUPAC Name |
1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-6-8-15(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTPNQRAHXRPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10314-98-4 | |
| Record name | 1-Carbobenzoxy-4-piperidinecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
